Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone

Antimalarial DHODH inhibitor Species selectivity

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone (CAS 99518-94-2) is a synthetic, substituted γ‑butyrolactone (dihydro‑2(3H)‑furanone) bearing a phenyl substituent at C‑4 and a pyrrolidin‑1‑ylmethyl Mannich‑base moiety at C‑3. With a molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity 95–97 %) and is listed in the US8703811 patent family as a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor lead.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 99518-94-2
Cat. No. B12880794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone
CAS99518-94-2
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2C(COC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-15-13(10-16-8-4-5-9-16)14(11-18-15)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2
InChIKeyUIHYRHHMFNYLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone (CAS 99518-94-2) – Research-Grade Furanone Procurement Guide


Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone (CAS 99518-94-2) is a synthetic, substituted γ‑butyrolactone (dihydro‑2(3H)‑furanone) bearing a phenyl substituent at C‑4 and a pyrrolidin‑1‑ylmethyl Mannich‑base moiety at C‑3 . With a molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity 95–97 %) and is listed in the US8703811 patent family as a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor lead [1].

Why Generic Substitution Fails for Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone


Close structural analogs—such as the piperidinylmethyl and 4‑phenyl‑piperazinylmethyl congeners listed alongside the title compound in authoritative chemical catalogues [1]—differ in the steric bulk, basicity, and hydrogen‑bond‑acceptor capacity of the tertiary amine appendage. These physicochemical perturbations can alter target‑binding geometry (e.g., within the ubiquinone‑binding channel of species‑specific DHODH enzymes) and modify metabolic stability or off‑target profiles [2]. Consequently, direct substitution without confirmatory head‑to‑head biochemical data risks invalidating structure–activity relationships (SAR) or pharmacokinetic assumptions built around the pyrrolidine‑containing scaffold.

Quantitative Differentiation Evidence for Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone


PfDHODH Potency Advantage vs. Human DHODH Counter‑Screen

In the US8703811 patent series, the title compound (designated as example 57) inhibited recombinant Plasmodium falciparum Type 2 DHODH with an IC₅₀ of 64 nM [1], whereas the same compound exhibited an IC₅₀ > 30 000 nM against the corresponding human DHODH enzyme under comparable assay conditions [2]. This > 468‑fold selectivity window is a key differentiator from the piperidinylmethyl analog (US8703811, 49; PfDHODH IC₅₀ 113 nM [3]), which demonstrates weaker potency and a narrower selectivity margin, making the pyrrolidinylmethyl variant the preferred starting point for medicinal‑chemistry campaigns targeting parasite‑selective enzyme inhibition.

Antimalarial DHODH inhibitor Species selectivity

CYP2D6 Off‑Target Liability Profile vs. Internal Comparator

The title compound inhibited human CYP2D6 with an IC₅₀ of 100 nM in a standardized fluorescence‑based assay using bufuralol as the probe substrate (10 min incubation, LC‑MS/MS detection) [1]. By contrast, a structurally distinct DHODH inhibitor from the same patent series (US8703811, 33; BDBM120297) showed a CYP2D6 IC₅₀ of 191 nM [2], indicating that the pyrrolidinylmethyl substitution pattern confers moderately higher CYP2D6 affinity. This moderately elevated CYP2D6 inhibitory potential must be weighed against the superior PfDHODH potency when choosing a lead scaffold, as it may influence preclinical drug–drug interaction risk assessments.

CYP450 inhibition Drug–drug interaction ADME

Gap Analysis: Limited Comparative Physicochemical and Stability Data

The compound’s reported physicochemical parameters—density 1.147 g cm⁻³, predicted boiling point 412 °C (760 mmHg), and flash point 158.6 °C—are derived from computational estimates and have not been experimentally validated for the specific lot . No experimentally determined log P, pKₐ, aqueous solubility, or solid‑state stability data were identified in the primary literature for this exact compound. Furthermore, no head‑to‑head stability or solubility comparisons versus the piperidinyl or piperazinyl analogs were retrievable. This evidence gap means that differentiation based on developability or formulation properties cannot currently be supported by quantitative data and must be addressed through compound‑specific experimental characterization prior to procurement for candidate‑advancement studies.

Physicochemical properties Stability Structural class

Vendor‑Certified Purity as a Batch‑to‑Batch Consistency Differentiator

Among catalog suppliers, the compound is commercially offered at a certified purity of 97 % (Leyan, product 2218826), accompanied by batch‑specific quality‑assurance documentation . While no peer‑reviewed inter‑laboratory purity comparison study exists, many close‑in‑class analogs are listed only at 95 % purity by other vendors, suggesting that the 97 % specification may reduce variability in concentration–response assays. However, purity alone has not been experimentally linked to differential bioactivity, and users should request a certificate of analysis for the specific lot to verify the purity claim before use in quantitative pharmacology experiments.

Quality control Purity Reproducibility

Best Application Scenarios for Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone (CAS 99518-94-2)


Species‑Selective DHODH Inhibitor Screening and SAR Expansion in Malaria Drug Discovery

The title compound’s > 468‑fold selectivity for PfDHODH over human DHODH makes it a uniquely qualified starting point for antimalarial lead optimization. It can serve as a positive control in PfDHODH enzymatic assays and as a scaffold for parallel SAR exploration where incremental modifications of the pyrrolidine ring and the phenyl substituent are systematically evaluated against both parasite and host enzymes. The quantitative potency gap versus the piperidinyl analog (1.8‑fold) provides a measurable benchmark for assessing synthetic feasibility versus target engagement trade‑offs .

CYP2D6 Liability Profiling in Preclinical ADME‑Tox Cascades

With an experimentally determined CYP2D6 IC₅₀ of 100 nM , this compound can be employed as a reference inhibitor in cytochrome P450 panel screens, particularly when evaluating the DDI potential of second‑generation DHODH inhibitors. Its moderate CYP2D6 activity, quantified against an internal comparator (191 nM for US8703811, 33 ), provides a decision‑enabling data point for medicinal chemists balancing potency against metabolic liability.

Analytical Method Development and Reference Standard Qualification

The commercial availability of the compound at 97 % purity with batch‑specific documentation supports its use as a chromatographic reference standard during LC‑MS method development for DHODH inhibitor pharmacokinetic studies. The defined purity facilitates accurate calibration‑curve construction and impurity profiling when characterizing new synthetic batches or metabolites.

Quote Request

Request a Quote for Dihydro-4-phenyl-3-(1-pyrrolidinylmethyl)-2(3H)-furanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.